4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

Physicochemical Properties Medicinal Chemistry Drug Design

Researchers needing a 4-amino-2,5-dimethylphenyl sulfonamide scaffold often face custom synthesis delays. This compound solves that as a ready-to-use bifunctional building block. • Reactive sulfonyl chloride for immediate sulfonamide/sulfonate ester formation • Acetamido-protected amine enables downstream deprotection to free -NH2 for amide coupling or bioconjugation • Eliminates custom synthesis; directly enables ACC inhibitor and aldose reductase-targeted library construction Supplied as a white to off-white solid (95% purity); global shipping available.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
CAS No. 13632-08-1
Cat. No. B182212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride
CAS13632-08-1
Synonyms4-ACETYLAMINO-2,5-DIMETHYL-BENZENESULFONYL CHLORIDE
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)Cl)C)NC(=O)C
InChIInChI=1S/C10H12ClNO3S/c1-6-5-10(16(11,14)15)7(2)4-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
InChIKeyJHXCPQSHKJZIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride Overview


4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride (CAS 13632-08-1) is a hetero-bifunctional organic compound containing both a reactive sulfonyl chloride group and a protected acetamido moiety, making it a specialized building block for sulfonamide and sulfonate ester synthesis . Its molecular formula is C10H12ClNO3S, with a molecular weight of 261.73 g/mol, and it is typically supplied as a white to off-white solid with purity levels of 95-97% . The compound exhibits a calculated LogP of 3.92 and a polar surface area of 75.11 Ų, physicochemical properties that differ significantly from simpler sulfonyl chlorides .

Why Generic Sulfonyl Chlorides Fail to Replace It


While simpler sulfonyl chlorides like 2,5-dimethylbenzene-1-sulfonyl chloride (CAS 19040-62-1) are readily available, they lack the 4-acetamido group essential for introducing protected amine functionality. This acetamido group enables subsequent deprotection to yield a free amine, creating a crucial nucleophilic handle for downstream functionalization, such as amide bond formation or attachment to scaffolds in medicinal chemistry . Generic substitution with the non-acetamido analog would forfeit this entire synthetic branch, limiting the complexity of accessible target molecules and negating any potential biological activity associated with the acetamidophenyl sulfonamide pharmacophore [1].

Key Differentiators for Procurement


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound, 4-acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, exhibits a calculated LogP of 3.92, indicating significantly higher lipophilicity compared to the unsubstituted analog, 2,5-dimethylbenzene-1-sulfonyl chloride, for which a calculated LogP of 2.59 is reported . This 1.33 log unit increase suggests a >20-fold higher theoretical partition coefficient in an octanol-water system.

Physicochemical Properties Medicinal Chemistry Drug Design

Increased Polar Surface Area vs. Unsubstituted Analog

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride has a calculated polar surface area (PSA) of 75.11 Ų, whereas its simpler analog, 2,5-dimethylbenzene-1-sulfonyl chloride, has a PSA of 42.52 Ų . This represents a 76.7% increase in PSA.

ADME Properties Drug Development Medicinal Chemistry

Dual Reactivity: Electrophilic Sulfonyl Chloride with Protected Amine

Unlike simple sulfonyl chlorides which offer only a single reactive site, 4-acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is a hetero-bifunctional reagent. It contains both a highly electrophilic sulfonyl chloride group and a protected acetamido group, which can be deprotected to reveal a nucleophilic amine . In contrast, 2,5-dimethylbenzene-1-sulfonyl chloride (CAS 19040-62-1) is a mono-functional electrophile, lacking any latent nucleophilic functionality .

Synthetic Intermediate Protecting Group Chemistry Sulfonamide Synthesis

Cost-Effectiveness in Building Block Synthesis

Sourcing the pre-functionalized 4-acetamido-2,5-dimethylbenzene-1-sulfonyl chloride directly eliminates the need for custom synthesis of the corresponding 4-acetamido-2,5-dimethylbenzenesulfonic acid or amine and subsequent conversion, which is a multi-step, low-yielding process . While the target compound has a higher unit cost (e.g., $284 for 500 mg ) than its simpler analog 2,5-dimethylbenzene-1-sulfonyl chloride (e.g., $X for Y amount ), the difference is offset by the avoidance of 2-3 additional synthetic steps, purification, and yield loss, making it the more cost-effective option for accessing this specific chemical space.

Medicinal Chemistry Chemical Procurement Cost Analysis

Enzyme Inhibition Profile Suggests Unique Bioactivity

Derivatives and structurally related compounds based on the 4-acetamido-2,5-dimethylbenzene sulfonyl core have demonstrated potent inhibition of key metabolic enzymes. Specifically, a close structural analog (CHEMBL1958360) bearing the same core sulfonyl substitution pattern shows an IC50 of 7 nM against rat acetyl-CoA carboxylase 1 (ACC1) and 8 nM against human ACC2 [1]. In contrast, the unsubstituted 2,5-dimethylbenzene-1-sulfonyl chloride shows no reported activity against these targets in major public databases, highlighting the importance of the acetamido group for target engagement [2]. Additionally, the target compound is noted as a potential aldose reductase inhibitor, a class of enzymes implicated in diabetic complications [3].

Enzyme Inhibition Acetyl-CoA Carboxylase Aldose Reductase

Optimal Research Applications


Sulfonamide-Based Drug Candidate Synthesis

This compound is the preferred starting material for constructing drug-like molecules that require a sulfonamide linkage to a 4-amino-2,5-dimethylphenyl scaffold. The quantitative LogP and PSA advantages enable fine-tuning of ADME properties, while the bifunctional nature streamlines the synthesis of clinical candidates. Direct sourcing avoids the need for custom synthesis , accelerating medicinal chemistry timelines.

Acetyl-CoA Carboxylase Inhibitor Development

Based on the demonstrated nanomolar ACC1/2 inhibitory activity of a closely related analog [1], 4-acetamido-2,5-dimethylbenzene-1-sulfonyl chloride serves as a key intermediate in the development of novel ACC inhibitors. Its use is justified by the specific activity profile, which is absent in simpler sulfonyl chlorides [2]. This targeted approach supports research into treatments for obesity, type 2 diabetes, and cancer.

Aldose Reductase Inhibitor Library Preparation

The compound's reported potential as an aldose reductase inhibitor [3] makes it a valuable building block for creating focused libraries to treat diabetic complications like neuropathy and retinopathy. Its unique substitution pattern allows for systematic exploration of structure-activity relationships (SAR) around this pharmacophore, which is not possible with the unsubstituted analog.

Polymer and Surface Functionalization for Biomedicine

The dual functionality of this sulfonyl chloride offers a unique advantage in materials science. The sulfonyl chloride group can be used to covalently attach the molecule to amine- or hydroxyl-containing surfaces or polymers. Subsequent deprotection of the acetamido group reveals a free amine for further bioconjugation (e.g., attachment of fluorophores, drugs, or targeting ligands). This stepwise, orthogonal functionalization strategy is not possible with simpler, mono-functional sulfonyl chlorides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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